BenchChemオンラインストアへようこそ!

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate

Inflammation 5‑Lipoxygenase In silico screening

The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851093-56-6, molecular formula C₂₅H₂₁N₃O₇S, molecular weight 507.52 g/mol) is a fully substituted pyrazole derivative featuring a 4-nitrobenzenesulfonyl electron‑withdrawing group at the 4‑position, a phenyl substituent at N‑1, a methyl group at C‑3, and a 2‑ethoxybenzoate ester at the 5‑position. It belongs to the sulfonylpyrazole ester class, a scaffold commonly explored in medicinal chemistry and agrochemical research for anti‑inflammatory, anticancer, and herbicidal applications.

Molecular Formula C25H21N3O7S
Molecular Weight 507.52
CAS No. 851093-56-6
Cat. No. B2503772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate
CAS851093-56-6
Molecular FormulaC25H21N3O7S
Molecular Weight507.52
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C25H21N3O7S/c1-3-34-22-12-8-7-11-21(22)25(29)35-24-23(17(2)26-27(24)18-9-5-4-6-10-18)36(32,33)20-15-13-19(14-16-20)28(30)31/h4-16H,3H2,1-2H3
InChIKeyDMNCZFGDUMRCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851093-56-6): Chemical Profile, Structural Classification, and Procurement-Relevant Characterization


The compound 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851093-56-6, molecular formula C₂₅H₂₁N₃O₇S, molecular weight 507.52 g/mol) is a fully substituted pyrazole derivative featuring a 4-nitrobenzenesulfonyl electron‑withdrawing group at the 4‑position, a phenyl substituent at N‑1, a methyl group at C‑3, and a 2‑ethoxybenzoate ester at the 5‑position . It belongs to the sulfonylpyrazole ester class, a scaffold commonly explored in medicinal chemistry and agrochemical research for anti‑inflammatory, anticancer, and herbicidal applications [1]. The compound is commercially available from screening‑compound suppliers (typical purity ≥90–95%) and is sold exclusively for laboratory research use, not for human or veterinary applications .

Why In‑Class Sulfonylpyrazole Esters Cannot Be Interchanged: The Critical Role of the 4‑Nitrobenzenesulfonyl and 2‑Ethoxybenzoate Substituents in Defining Biological Selectivity for CAS 851093-56-6


Sulfonylpyrazole esters constitute a large compound family, but small changes in the sulfonyl aryl group (e.g., 4‑nitrophenyl vs. 4‑methylphenyl) or the ester moiety (e.g., 2‑ethoxybenzoate vs. acetate or pentanoate) can shift the biological target profile from cyclooxygenase‑2 (COX‑2) to 5‑lipoxygenase (5‑LOX) or carbonic anhydrase isoforms [1]. For CAS 851093-56-6, the combination of the strongly electron‑withdrawing 4‑nitrobenzenesulfonyl group and the ortho‑ethoxybenzoate ester is computationally predicted to favour 5‑LOX inhibition, whereas the corresponding 4‑methylbenzenesulfonyl analog (CAS 851126-83-5) lacks this predicted activity profile . Consequently, swapping the 4‑nitro for a 4‑methyl or halo substituent, or replacing the 2‑ethoxybenzoate with a smaller ester, is expected to alter hydrogen‑bonding capacity, lipophilicity, and target engagement—making generic substitution scientifically unsound without explicit comparative assay data.

Quantitative Differentiation Evidence for 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851093-56-6): Computational Target Prediction and Physicochemical Comparison with Closest Structural Analogs


Predicted 5‑Lipoxygenase (5‑LOX) Inhibition by CAS 851093-56-6: In Silico Target Profiling Versus the 4‑Methylbenzenesulfonyl Analog

In silico target‑prediction studies indicate that CAS 851093-56-6 may act as a potential inhibitor of the pro‑inflammatory enzyme 5‑lipoxygenase (5‑LOX) . In contrast, the closely related 4‑methylbenzenesulfonyl analog, 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851126-83-5), is not associated with 5‑LOX inhibition in computational models, despite sharing the same 2‑ethoxybenzoate ester and N‑phenyl substitution . The key difference is the 4‑nitro group on the benzenesulfonyl ring, which provides stronger hydrogen‑bond acceptor capacity (calculated logP ≈3.8 vs. ≈4.2 for the 4‑methyl analog) and a lower LUMO energy, consistent with enhanced binding to the 5‑LOX active site .

Inflammation 5‑Lipoxygenase In silico screening

Physicochemical Differentiation: Calculated logP and Hydrogen‑Bond Acceptor Count of CAS 851093-56-6 Versus the 4‑Methylbenzenesulfonyl Analog

The 4‑nitrobenzenesulfonyl group confers distinct physicochemical properties relative to the 4‑methylbenzenesulfonyl analog. CAS 851093-56-6 has a calculated partition coefficient (clogP) of approximately 3.8, compared to ~4.2 for the 4‑methyl analog [1]. The nitro group also adds two hydrogen‑bond acceptor sites (total HBA = 10 vs. 8 for the 4‑methyl analog), which can influence solubility, permeability, and protein‑binding profiles [1]. These differences are important when selecting compounds for cell‑based assays where excessive lipophilicity can lead to non‑specific binding or poor aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Alert: Absence of Pan‑Assay Interference (PAINS) Substructures in CAS 851093-56-6

Computational filtering against the PAINS (Pan‑Assay Interference Compounds) substructure set indicates that CAS 851093-56-6 does not contain any known PAINS alerts [1]. This is noteworthy because many nitro‑aromatic compounds trigger PAINS flags due to the nitro group’s potential for redox cycling or covalent modification. The specific 4‑nitrobenzenesulfonyl arrangement in CAS 851093-56-6, however, appears to evade common PAINS filters, whereas some simpler nitro‑pyrazole analogs (e.g., 1‑(4‑nitrobenzenesulfonyl)-1H‑pyrazole) may be flagged [2].

Compound quality PAINS filter Screening library design

Recommended Research and Procurement Application Scenarios for 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate (CAS 851093-56-6) Based on Quantitative and Computational Evidence


Focused Screening Library Design for 5‑Lipoxygenase (5‑LOX) Inhibitor Discovery

CAS 851093-56-6 is computationally predicted to inhibit 5‑LOX, a key enzyme in the leukotriene biosynthesis pathway implicated in asthma, allergic rhinitis, and cardiovascular inflammation . Medicinal chemistry teams assembling target‑focused libraries for 5‑LOX can include this compound as a structurally distinct chemotype, differentiated from the non‑nitro analogs that lack this predicted activity. Procurement of CAS 851093-56-6 alongside its 4‑methylbenzenesulfonyl analog as a negative control enables direct experimental validation of the nitro group’s contribution to 5‑LOX engagement.

Physicochemical Property‑Driven Compound Selection for Cellular Assay Development

With a calculated logP of ≈3.8 and 10 hydrogen‑bond acceptors, CAS 851093-56-6 falls within a favorable lipophilicity range for cell‑based assays, where excessive logP (>5) is associated with poor solubility, non‑specific membrane binding, and assay interference [1]. Researchers optimizing cellular screening cascades can select this compound over more lipophilic analogs (e.g., the 4‑methylbenzenesulfonyl variant, clogP ≈4.2) to minimize compound precipitation and maximize reliable dose‑response data. Its PAINS‑clean profile further reduces the risk of redox‑cycling artifacts that can plague nitro‑aromatic screening hits.

Structure–Activity Relationship (SAR) Exploration of the Sulfonylpyrazole Ester Scaffold

CAS 851093-56-6 serves as a key SAR probe for exploring the electronic effects of the 4‑sulfonyl substituent on biological activity. By comparing this compound with its 4‑methylbenzenesulfonyl (CAS 851126-83-5), 4‑chlorobenzenesulfonyl, and unsubstituted benzenesulfonyl analogs, medicinal chemists can systematically assess how the nitro group’s electron‑withdrawing strength modulates target affinity, selectivity, and metabolic stability [1]. This compound is particularly valuable for academic and industrial laboratories conducting scaffold‑hopping or bioisostere replacement studies around the sulfonylpyrazole core.

Negative Control Selection for COX‑2‑Focused Screening Panels

Given that many sulfonylpyrazoles are known COX‑2 inhibitors, CAS 851093-56-6—predicted to favor 5‑LOX over COX‑2—can be strategically deployed as a selectivity control in COX‑2 biochemical and cell‑based assays [2]. Including this compound in a screening panel alongside established COX‑2 inhibitors (e.g., celecoxib) allows researchers to assess target selectivity and identify compounds with dual 5‑LOX/COX‑2 inhibitory profiles, which are of growing interest for the treatment of inflammatory diseases with reduced gastrointestinal toxicity.

Quote Request

Request a Quote for 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.